Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate
Description
Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate (CAS 1443309-69-0) is an organosulfur compound with the molecular formula C₁₂H₁₄O₅S and a molecular weight of 270.30 g/mol . Structurally, it consists of an ethyl ester group linked to a 2-oxoacetate moiety, which is further substituted with a thioether bridge connected to a 2,4-dimethoxyphenyl ring. This compound is listed in specialized chemical catalogs but is noted as discontinued by some suppliers .
Properties
IUPAC Name |
ethyl 2-(2,4-dimethoxyphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-10-6-5-8(15-2)7-9(10)16-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLMSJYJLRJNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The thiolate anion, generated by deprotonation of 2,4-dimethoxybenzenethiol using a base like triethylamine, attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. This results in the displacement of chloride and formation of the thioester bond. The reaction proceeds as follows:
Experimental Protocol
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Reagents :
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Procedure :
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Purification :
Friedel-Crafts Acylation of 2,4-Dimethoxybenzene
An alternative approach utilizes Friedel-Crafts acylation to introduce the oxoacetate moiety directly onto the aromatic ring. This method is less common due to regioselectivity challenges but offers scalability.
Reaction Conditions
Limitations
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Competing sulfonation at the 5-position reduces yield (<50%).
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Requires rigorous exclusion of moisture to prevent AlCl deactivation.
One-Pot Synthesis via Thiourea Intermediate
A patent by CN103664681A describes a one-pot method using thiourea derivatives to form the thioether linkage. Though originally designed for acetamides, this strategy was adapted for esters:
Steps:
Optimization
Mechanochemical Synthesis
Emerging techniques employ solvent-free ball milling to enhance reaction kinetics:
Protocol
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Reagents : 2,4-Dimethoxybenzenethiol, ethyl oxalyl chloride, KCO (1.5 equiv).
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Conditions : Stainless-steel jars, 500 RPM for 2 hours.
Advantages
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Reduced reaction time (2 h vs. 12 h).
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Environmentally benign (no solvent waste).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Thioether vs.
Ester Group Variations
- Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., Methyl 2-(4-hydroxyphenyl)-2-oxoacetate), affecting bioavailability .
Commercial and Research Status
- The target compound is listed as discontinued by suppliers like CymitQuimica, whereas analogs such as Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate remain available for agrochemical research .
Biological Activity
Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thioether functional group and an ester moiety, which contribute to its biological activity. The presence of the dimethoxyphenyl group is significant as it can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound possess notable antimicrobial properties. For instance, studies have shown that thioether-containing compounds can exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | TBD (To Be Determined) |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies on related thioether compounds have shown promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast Cancer) | 5.0 |
| Compound D | HeLa (Cervical Cancer) | 10.0 |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways or cellular processes critical for microbial growth and cancer cell survival.
Case Studies
- Study on Antimicrobial Efficacy : A recent study explored the efficacy of thioether derivatives against multidrug-resistant strains of E. coli. The results indicated that modifications in the molecular structure could enhance permeability and reduce efflux, thereby increasing antimicrobial activity.
- Anticancer Research : Another investigation focused on the ability of similar compounds to induce apoptosis in cancer cells through caspase activation. The findings suggested that structural features significantly influence the apoptotic pathway engagement.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate, and how are intermediates purified?
- Methodology : A common approach involves alkylation of 2,4-dimethoxyphenyl thiol with ethyl 2-chloro-2-oxoacetate under basic conditions. For example, intermediates like 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid are prepared via saponification of the ester using NaOH in ethanol, followed by acidification (HCl) to precipitate the product . Purification typically employs silica gel chromatography (n-pentane/acetone) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and ester carbonyl signals (δ ~165–170 ppm). Methoxy groups appear as singlets near δ 3.8–3.9 ppm .
- IR Spectroscopy : Confirm thioester (C=S, ~1250–1050 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄O₅S: calculated 294.0564) .
Q. What are the standard reactions of this compound in organic synthesis?
- Reactivity :
- Nucleophilic Acyl Substitution : The α-ketoester reacts with amines to form hydrazides or amides, useful in heterocyclic synthesis (e.g., triazoles, thiazoles) .
- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to chiral intermediates .
- Oxidative Coupling : Under Lawesson’s reagent, the thioether can participate in cyclization reactions to form thiazole derivatives .
Advanced Research Questions
Q. How do electronic effects of 2,4-dimethoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but deactivate it in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest para-methoxy groups increase electron density at the sulfur atom, enhancing nucleophilicity in thiol-exchange reactions .
- Experimental Design : Compare reaction rates with analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) using kinetic profiling and Hammett plots .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antiproliferative activity (e.g., IC₅₀ variability across cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Validate findings using orthogonal assays (MTT, apoptosis markers) and standardized protocols .
- Data Harmonization : Meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., logP, solubility) clarifies structure-activity relationships (SAR) .
Q. How can computational modeling optimize derivatives for GABA receptor binding?
- Methodology :
Docking Studies : Use AutoDock Vina to screen derivatives against CB2 receptor crystal structures (PDB: 5TGZ). Prioritize compounds with hydrogen bonds to Thr114 and hydrophobic interactions with Phe117 .
MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) .
In Vitro Validation : Radioligand binding assays (³H-CP55940 displacement) confirm predicted affinity .
Methodological Challenges and Solutions
Q. How to mitigate degradation during long-term storage of this compound?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic susceptibility of the ester group. Store under inert gas (N₂) at -20°C in amber vials with molecular sieves .
- Analytical Monitoring : Track purity via UPLC-PDA (λ = 254 nm) and quantify degradation products (e.g., 2,4-dimethoxyphenyl disulfide) .
Q. What analytical workflows validate synthetic intermediates in complex matrices?
- Workflow :
LC-MS/MS : Quantify trace impurities (LOQ < 0.1%) using MRM transitions (e.g., m/z 294→153 for the parent ion) .
NMR Dereplication : Compare ¹³C DEPT spectra with reference databases (e.g., PubChem) to confirm regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
